3-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid
Overview
Description
3-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a bicyclo[2.2.2]octane core, which is known for its rigidity and stability, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bicyclo[2.2.2]octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the piperazine moiety: This step involves the reaction of the bicyclo[2.2.2]octane derivative with piperazine under controlled conditions.
Attachment of the 5-chlorothiophen-2-yl group: This is typically done through a sulfonylation reaction, where the piperazine derivative is reacted with 5-chlorothiophen-2-sulfonyl chloride.
Final carboxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The compound can undergo various substitution reactions, especially at the piperazine and thiophene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions vary, but common reagents include halogenating agents and nucleophiles.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure makes it a potential candidate for use as a catalyst in organic reactions.
Materials Science: Its rigidity and stability could be useful in the development of new materials with specific mechanical properties.
Biology and Medicine
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly for targeting specific biological pathways.
Biological Probes: It can be used as a probe to study various biological processes due to its unique chemical properties.
Industry
Polymer Science: The compound could be used in the synthesis of new polymers with unique properties.
Mechanism of Action
The mechanism of action of 3-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Known for its use as a plasticizer.
(3-Chloropropyl)trimethoxysilane: Used in various industrial applications.
Uniqueness
3-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid stands out due to its unique combination of a bicyclo[2.2.2]octane core and the presence of both piperazine and thiophene moieties. This combination provides a unique set of chemical and physical properties that can be leveraged in various applications.
Properties
IUPAC Name |
3-[4-(5-chlorothiophen-2-yl)sulfonylpiperazine-1-carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O5S2/c19-13-5-6-14(27-13)28(25,26)21-9-7-20(8-10-21)17(22)15-11-1-3-12(4-2-11)16(15)18(23)24/h5-6,11-12,15-16H,1-4,7-10H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZHYBWATBTWMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(C2C(=O)O)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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